This compound is classified as an isoxazole derivative, specifically a substituted piperidine with a chlorophenyl group. Its chemical structure can be denoted by the following molecular formula: C23H25ClN2O, with a molecular weight of approximately 380.91 g/mol . The compound is often referred to in literature by its hydrochloride form, which enhances its solubility and stability for pharmaceutical applications.
The synthesis of 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride typically involves multiple steps, integrating various organic synthesis techniques. The general synthetic route includes:
The molecular structure of 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride features an isoxazole ring fused with a piperidine moiety and a chlorophenyl substituent. The stereochemistry around the piperidine nitrogen atom can influence biological activity, making it crucial for drug design.
Key structural data includes:
The reactivity of 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride can be explored through several key reactions:
The primary mechanism of action for 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride involves its selective antagonism at dopamine D4 receptors. This receptor subtype is implicated in several neuropsychiatric conditions:
The physical properties of 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride include:
Chemical properties include:
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride has significant applications in scientific research:
The dopamine receptor family was historically categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes based on their ability to stimulate or inhibit adenylate cyclase activity, respectively. The D4 receptor (D4R) was the last among the D2-like subfamily to be cloned in the early 1990s, identified through homology screening with the D2 receptor sequence [7] [9]. This discovery was propelled by the observation that the atypical antipsychotic clozapine exhibited a uniquely high affinity for D4R (Ki ≈ 9 nM) compared to D2R (Ki ≈ 180 nM), suggesting it might mediate clozapine’s therapeutic benefits without extrapyramidal side effects [2] [9]. Initial radioligand binding studies confirmed D4R’s distinct neuroanatomical distribution, with high expression in the prefrontal cortex (PFC), amygdala, and hippocampus—brain regions critically involved in cognition and emotion [7] [8]. However, clinical trials of early selective D4 antagonists (e.g., L-745,870) failed to demonstrate antipsychotic efficacy in schizophrenia, shifting research focus toward their roles in other neuropsychiatric conditions [2] [7].
D4 receptors modulate key neural circuits implicated in impulse control, attention, and stress response. Genetic studies reveal that the human DRD4 gene exhibits a highly polymorphic 48-bp variable number tandem repeat (VNTR) in exon 3, encoding variants with 2–11 repeats in the third intracellular loop. The 7-repeat allele (7R) produces a receptor with blunted intracellular signaling compared to the predominant 4-repeat (4R) form [3] [7]. Meta-analyses consistently associate the 7R allele with:
Electrophysiological studies demonstrate that D4R activation exerts divergent effects on prefrontal pyramidal neurons versus fast-spiking interneurons. In pyramidal neurons, D4R activation decreases spontaneous action potential frequency and glutamatergic output, whereas in parvalbumin-positive GABAergic interneurons, it induces a biphasic increase followed by decreased firing [8]. This imbalance may underlie cortical hyperexcitability observed in ADHD and schizophrenia models [2] [8].
Table 1: Neuropsychiatric Associations of DRD4 Polymorphisms
Polymorphism | Functional Impact | Associated Disorders/Traits |
---|---|---|
7-repeat (7R) | Reduced dopamine sensitivity | ADHD, substance dependence, pathological gambling |
4-repeat (4R) | Normal receptor function | Protective against impulsivity disorders |
2-repeat (2R) | Enhanced receptor signaling | Lower anger traits, higher forgiveness |
The development of 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride (L-741,742; CAS 874882-93-6) represented a breakthrough in D4R research due to its unprecedented selectivity. Radioligand binding assays determined its affinity (Ki) at human receptors as:
Table 2: Binding Affinity Profile of L-741,742
Receptor Subtype | Ki (nM) | Selectivity vs. D4 |
---|---|---|
Dopamine D4 | 4.3 | 1-fold |
Dopamine D2 | 2,300 | 535-fold lower |
Dopamine D3 | 2,600 | 605-fold lower |
Serotonin 5-HT2A | >10,000 | >2,300-fold lower |
Structurally, L-741,742 integrates a 3,5-disubstituted isoxazole core critical for D4 affinity. The 4-methyl-5-(4-chlorophenyl)isoxazole moiety optimizes hydrophobic interactions with transmembrane helices, while the 1-(2-phenylethyl)piperidine group mimics endogenous dopamine’s ethylamine motif but extends into a secondary lipophilic pocket [6] [10]. This design became a template for later D4-selective ligands like L-745,870 and sonepiprazole.
Table 3: Key D4-Selective Antagonists in Research
Compound | Chemical Structure | D4 Ki (nM) | Clinical Research Phase |
---|---|---|---|
L-741,742 | 3-(1-(2-Phenylethyl)piperidin-4-yl)isoxazole | 4.3 | Preclinical |
L-745,870 | 3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)pyridine | 0.5 | Phase II (schizophrenia) |
PNU-101387G | Benzamide derivative | 10 | Preclinical |
Nemonapride | Benzamide with fluorinated tail | 0.2 | Approved (Japan; gastritis) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7